

# Validating the Therapeutic Potential of Istaroxime's Metabolite PST3093: A Comparative Guide

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## Compound of Interest

Compound Name: *Istaroxime oxalate*

Cat. No.: *B608142*

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This guide provides an objective comparison of the therapeutic potential of PST3093, the primary metabolite of the novel inotropic agent Istaroxime, with its parent compound and other established alternatives for the treatment of acute heart failure. The information presented is supported by experimental data to aid in the evaluation of PST3093 as a promising therapeutic candidate.

## Executive Summary

Istaroxime is a novel intravenous agent for acute heart failure with a dual mechanism of action: inhibition of the Na<sup>+</sup>/K<sup>+</sup> ATPase and activation of the sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup>-ATPase 2a (SERCA2a).<sup>[1][2][3]</sup> Its primary metabolite, PST3093, exhibits a distinct pharmacological profile. PST3093 is a selective SERCA2a activator, lacking the Na<sup>+</sup>/K<sup>+</sup> ATPase inhibitory activity of its parent compound.<sup>[1][4][5][6]</sup> This selectivity, combined with a longer half-life, suggests PST3093 may offer a favorable safety and efficacy profile, particularly for heart failure with diastolic dysfunction.<sup>[1][4][5][6]</sup> Preclinical studies demonstrate that PST3093 improves cardiac function with considerably lower toxicity than Istaroxime.<sup>[1][4]</sup> This guide will delve into the comparative data of Istaroxime, PST3093, and current standard-of-care inotropes.

## Comparative Data Presentation

The following tables summarize the key pharmacodynamic and preclinical efficacy data for Istaroxime, PST3093, and the established inotrope Digoxin.

Table 1: Comparative in vitro Pharmacodynamics

Compound	Target	Action	Potency (IC50/EC50)	Species	Reference
Istaroxime	Na+/K+ ATPase	Inhibition	0.14 ± 0.02 μM (IC50)	Dog (Kidney)	[4]
Na+/K+ ATPase	Inhibition	32 ± 4 μM (IC50 for INaK)	Rat (LV myocytes)	[7]	
SERCA2a	Activation	↑ Vmax by ~20% at 300 nM	Rat (STZ-induced)	[8]	
SERCA2a	Activation	↓ KdCa by ~20% at 100 nM	Guinea Pig (Healthy)	[7][8]	
PST3093	Na+/K+ ATPase	Inhibition	No significant inhibition up to 100 μM	Dog (Kidney), Rat (LV myocytes)	[4][7]
SERCA2a	Activation	↑ Vmax by ~22% at 300 nM	Rat (STZ-induced)	[8]	
SERCA2a	Activation	↓ KdCa by ~20% at 100 nM	Guinea Pig (Healthy)	[7][8]	
Digoxin	Na+/K+ ATPase	Inhibition	Potent inhibitor (IC50 in nM range)	Various	[7]

Table 2: Comparative in vivo Hemodynamic Effects in a Rat Model of Diabetic Cardiomyopathy

Data presented as mean  $\pm$  SEM. Effects measured after 15 minutes of intravenous infusion.

Parameter	PST3093 (0.22 mg/kg/min)	Istaroxime (0.22 mg/kg/min)	Digoxin (0.11 mg/kg/min)
Heart Rate (bpm)	270 $\pm$ 17	236 $\pm$ 12	257 $\pm$ 11
Stroke Volume (mL)	0.702 $\pm$ 0.05 $\rightarrow$ 0.847 $\pm$ 0.06	0.589 $\pm$ 0.03 $\rightarrow$ 0.601 $\pm$ 0.04	0.612 $\pm$ 0.04 $\rightarrow$ 0.635 $\pm$ 0.04
Cardiac Output (mL/min)	187.7 $\pm$ 13.7 $\rightarrow$ 231.7 $\pm$ 20.2	138.5 $\pm$ 11.2 $\rightarrow$ 155.6 $\pm$ 14.4	158.3 $\pm$ 12.1 $\rightarrow$ 163.2 $\pm$ 12.9
Ejection Fraction (%)	77.8 $\pm$ 1.9 $\rightarrow$ 83.2 $\pm$ 1.5	73.9 $\pm$ 2.1 $\rightarrow$ 75.1 $\pm$ 2.3	75.3 $\pm$ 1.8 $\rightarrow$ 76.8 $\pm$ 1.7
Fractional Shortening (%)	42.1 $\pm$ 1.4 $\rightarrow$ 47.9 $\pm$ 1.4	38.9 $\pm$ 1.6 $\rightarrow$ 40.0 $\pm$ 1.8	40.1 $\pm$ 1.4 $\rightarrow$ 41.5 $\pm$ 1.4

Source: Adapted from Arici et al. bioRxiv (2022).[4]

## Comparison with Alternative Therapies

The current standard of care for acute heart failure often involves the use of traditional inotropes such as dobutamine and milrinone.

**Dobutamine:** A synthetic catecholamine that primarily stimulates  $\beta$ 1-adrenergic receptors, leading to increased cardiac contractility and output.[9][10] Clinical studies have shown that dobutamine increases cardiac index and decreases pulmonary capillary wedge pressure in patients with acute heart failure.[11][12][13][14] However, its use can be associated with tachycardia and an increased risk of arrhythmias.[15]

**Milrinone:** A phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects and vasodilation.[16][17][18][19] This leads to an increase in cardiac index and a reduction in both preload and afterload.[20][21] Meta-analyses comparing dobutamine and milrinone have shown comparable in-hospital mortality,

though milrinone may be associated with better long-term survival but a higher rate of hospital readmission.[\[9\]](#)[\[20\]](#)

PST3093's selective SERCA2a activation presents a potentially more targeted approach with a lower risk of the off-target effects associated with Na<sup>+</sup>/K<sup>+</sup> ATPase inhibition (e.g., arrhythmias) or broad adrenergic stimulation.

## Experimental Protocols

### 1. Na<sup>+</sup>/K<sup>+</sup> ATPase Activity Assay

- Enzyme Source: Purified  $\alpha 1$  isoform from dog kidney.
- Method: Measurement of <sup>32</sup>P-ATP hydrolysis.
- Procedure: Increasing concentrations of the test compound were incubated with 0.3  $\mu$ g of the purified enzyme for 10 minutes at 37°C in a final volume of 120  $\mu$ L containing 140 mM NaCl, 3 mM MgCl<sub>2</sub>, 50 mM Hepes-Tris, and 3 mM ATP (pH 7.5). The reaction was initiated by adding 10  $\mu$ L of incubation medium containing 20 mM KCl. Na<sup>+</sup>/K<sup>+</sup> ATPase activity was defined as the ouabain (1 mM)-sensitive component of the total ATPase activity.
- Data Analysis: The concentration exerting 50% inhibition (IC<sub>50</sub>) was calculated.[\[4\]](#)

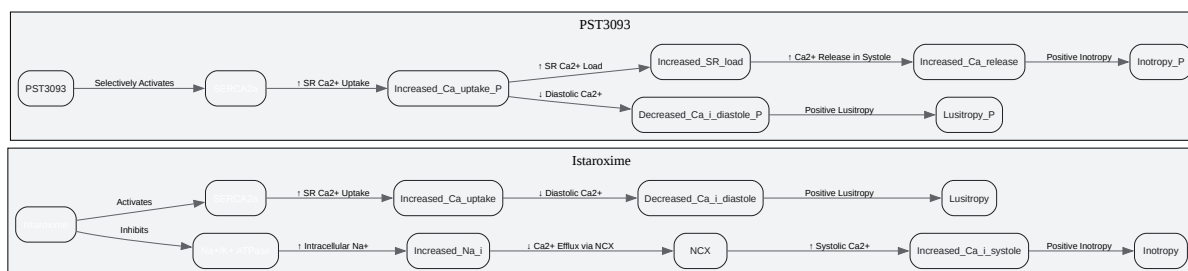
### 2. SERCA ATPase Activity Assay

- Enzyme Source: Whole tissue homogenates from rat hearts or sarcoplasmic reticulum (SR) enriched microsomes from guinea-pig hearts.
- Method: Measurement of <sup>32</sup>P-ATP hydrolysis.
- Procedure: SERCA activity was measured at multiple Ca<sup>2+</sup> concentrations (100-2000 nM). The SERCA-specific activity was identified as the portion inhibited by cyclopiazonic acid (CPA, 10  $\mu$ M).
- Data Analysis: Ca<sup>2+</sup> dose-response curves were fitted to estimate the maximal hydrolytic velocity (V<sub>max</sub>) and the Ca<sup>2+</sup> dissociation constant (K<sub>d</sub>Ca). An increase in V<sub>max</sub> or a decrease in K<sub>d</sub>Ca indicates enhancement of SERCA function.[\[4\]](#)[\[22\]](#)

### 3. In vivo Echocardiography in a Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat Model

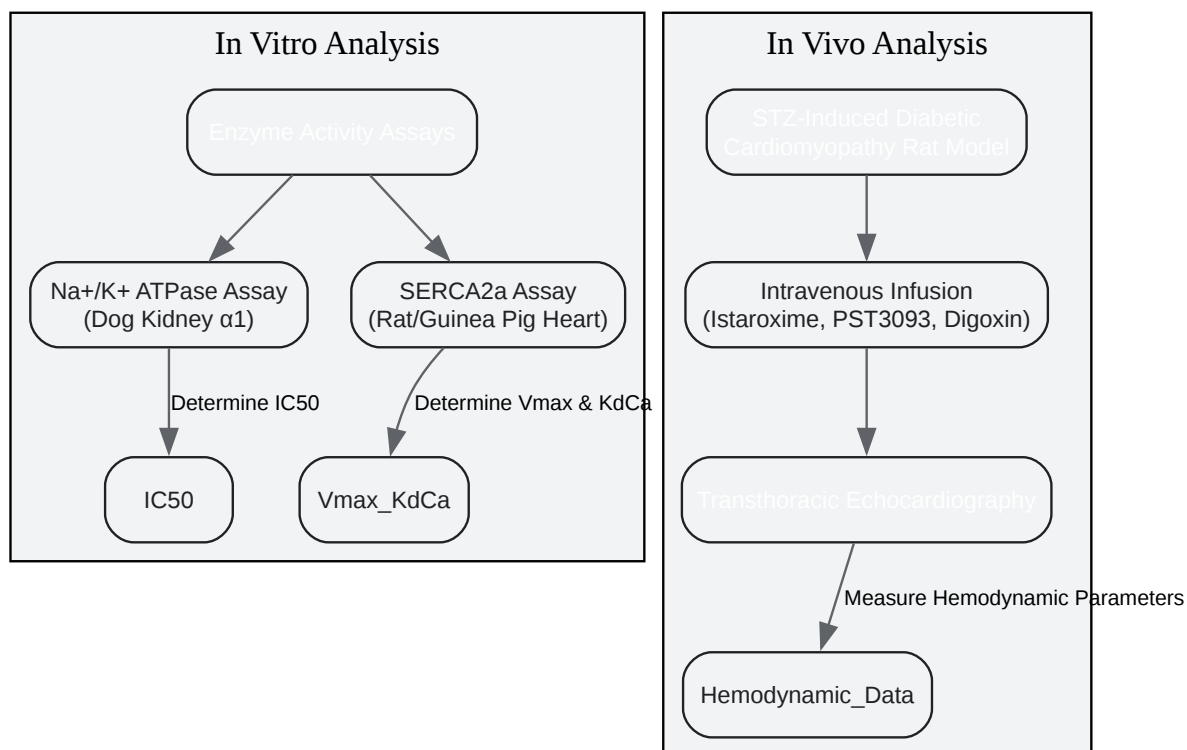
- Animal Model: Diabetes was induced in male Sprague Dawley rats by a single intravenous injection of STZ (50 mg/kg). Rats with fasting blood glucose levels >290 mg/dL after one week were considered diabetic.[4][23]
- Echocardiography Protocol: Transthoracic echocardiography was performed on anesthetized rats. Two-dimensional M-mode and Doppler imaging were used to assess cardiac function.
- Drug Administration: PST3093 (0.22 mg/kg/min), Istaroxime (0.22 mg/kg/min), or Digoxin (0.11 mg/kg/min) was infused intravenously for 15 minutes.
- Parameters Measured: Heart rate, stroke volume, cardiac output, ejection fraction, and fractional shortening were measured before and during drug infusion.[4][22]

## Visualizations



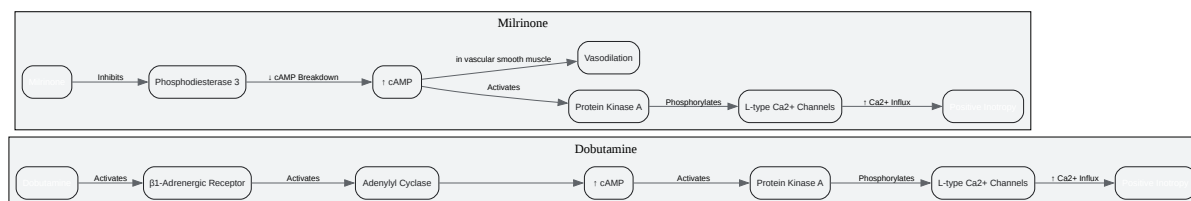
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Caption: Signaling pathways of Istaroxime and its metabolite PST3093.



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Caption: Experimental workflow for comparing Istaroxime and PST3093.



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Caption: Signaling pathways of Dobutamine and Milrinone.

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